molecular formula C8H18ClNO B1422838 2,2,5,5-Tetramethylmorpholine hydrochloride CAS No. 1311314-96-1

2,2,5,5-Tetramethylmorpholine hydrochloride

Cat. No. B1422838
M. Wt: 179.69 g/mol
InChI Key: ANTRNRDUTPKCLD-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylmorpholine hydrochloride is a heterocyclic organic compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is gaining attention in the scientific community due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular structure of 2,2,5,5-Tetramethylmorpholine hydrochloride consists of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. The ring is substituted at the 2 and 5 positions with methyl groups .


Physical And Chemical Properties Analysis

2,2,5,5-Tetramethylmorpholine hydrochloride is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Polymorphic Behavior in Pharmaceuticals

The polymorphic behavior of local anesthetic drugs like tetracaine hydrochloride has been a subject of study. Researchers have examined this behavior through various methods like thermal treatments and X-ray diffraction, identifying different forms of these compounds. This research is significant for understanding the stability and efficacy of pharmaceuticals containing compounds like 2,2,5,5-tetramethylmorpholine hydrochloride (Giron et al., 1997).

Structural Studies Using NMR

Nuclear magnetic resonance (NMR) studies have been conducted to determine the structures of isomers of compounds similar to 2,2,5,5-tetramethylmorpholine. These studies provide insights into the stereochemistry and molecular configurations of such compounds, which are crucial for their application in various scientific fields (Hernestam & Nilsson, 1976).

Adsorption and Removal of Antibiotics

Research into the adsorption properties of compounds like tetracycline on various materials has been conducted. Such studies are vital for environmental science, particularly in the context of removing antibiotic residues from water sources. Understanding the interaction between these compounds and different adsorbents can lead to the development of more effective water treatment methods (Zhang et al., 2021).

Photocatalytic Degradation Studies

The photocatalytic degradation of harmful substances like tetracycline hydrochloride has been explored using materials derived from compounds similar to 2,2,5,5-tetramethylmorpholine hydrochloride. These studies contribute to finding new ways to degrade pollutants effectively using photocatalysis, a method with significant environmental applications (Lei et al., 2019).

Future Directions

While specific future directions for 2,2,5,5-Tetramethylmorpholine hydrochloride are not mentioned in the search results, one related compound, 2,2,5,5-tetramethyloxolane, has been identified as a promising “green” solvent replacement for toluene . This suggests that 2,2,5,5-Tetramethylmorpholine hydrochloride could also have potential applications in sustainable chemistry.

properties

IUPAC Name

2,2,5,5-tetramethylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)6-10-8(3,4)5-9-7;/h9H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTRNRDUTPKCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CO1)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,5-Tetramethylmorpholine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5,5-Tetramethylmorpholine hydrochloride
Reactant of Route 2
2,2,5,5-Tetramethylmorpholine hydrochloride
Reactant of Route 3
2,2,5,5-Tetramethylmorpholine hydrochloride
Reactant of Route 4
2,2,5,5-Tetramethylmorpholine hydrochloride
Reactant of Route 5
2,2,5,5-Tetramethylmorpholine hydrochloride
Reactant of Route 6
2,2,5,5-Tetramethylmorpholine hydrochloride

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